![molecular formula C16H15NO4 B5397964 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)
2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid, also known as Meclofenamic acid (MFA), is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. MFA has been extensively studied for its potential use in scientific research due to its unique properties and mechanisms of action.
作用機序
MFA works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. MFA is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
MFA has been shown to have a variety of biochemical and physiological effects on the body. It can reduce inflammation, pain, and fever, and has been shown to have anti-cancer properties. MFA has also been shown to have neuroprotective effects and can protect against neuronal damage and death.
実験室実験の利点と制限
MFA has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. MFA is also stable and has a long shelf life, making it easy to store and transport. However, MFA has some limitations for use in lab experiments. It is a non-selective COX inhibitor, meaning that it can inhibit both COX-1 and COX-2 enzymes, which can lead to unwanted side effects. Additionally, MFA can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving MFA. One potential area of research is the development of more selective COX inhibitors that can target specific COX enzymes without causing unwanted side effects. Another area of research is the investigation of MFA's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MFA's anti-cancer properties could be further explored for potential use in cancer treatment.
合成法
MFA can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoic acid with 4-methoxyaniline in the presence of a base and a coupling agent. Other methods involve the reaction of 2-aminobenzoic acid with 4-methoxybenzoyl chloride or the reaction of 2-chlorobenzoic acid with 4-methoxybenzoyl chloride in the presence of a base.
科学的研究の応用
MFA has been extensively studied for its potential use in scientific research, particularly in the fields of cancer research and neuroscience. It has been shown to have anti-cancer properties and can inhibit the growth and proliferation of cancer cells. MFA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-13-8-6-12(7-9-13)17-15(18)10-11-4-2-3-5-14(11)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRKBQOLMYAXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

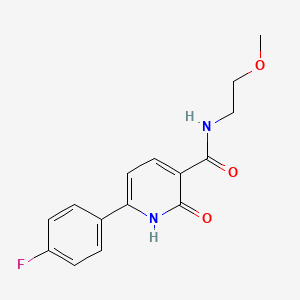
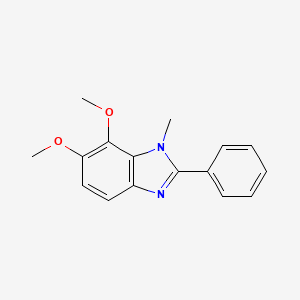
![7-acetyl-4-[(1R*,5S*)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5397900.png)
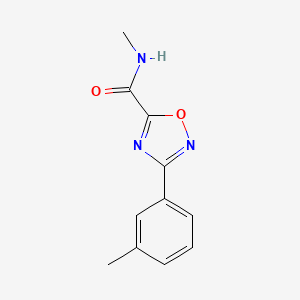

![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5397925.png)
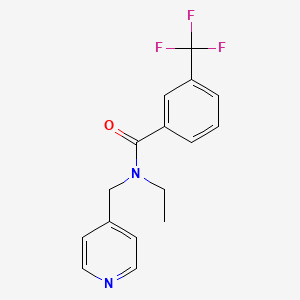
![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397946.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5397959.png)
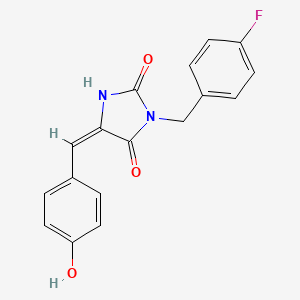
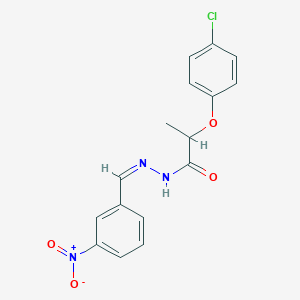
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)